molecular formula C10H11BrO2S B8585250 4-Bromo-2-(isopropylthio)benzoic acid

4-Bromo-2-(isopropylthio)benzoic acid

Cat. No.: B8585250
M. Wt: 275.16 g/mol
InChI Key: IRQPDGFKSOMQML-UHFFFAOYSA-N
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Description

4-Bromo-2-(isopropylthio)benzoic acid is a useful research compound. Its molecular formula is C10H11BrO2S and its molecular weight is 275.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H11BrO2S

Molecular Weight

275.16 g/mol

IUPAC Name

4-bromo-2-propan-2-ylsulfanylbenzoic acid

InChI

InChI=1S/C10H11BrO2S/c1-6(2)14-9-5-7(11)3-4-8(9)10(12)13/h3-6H,1-2H3,(H,12,13)

InChI Key

IRQPDGFKSOMQML-UHFFFAOYSA-N

Canonical SMILES

CC(C)SC1=C(C=CC(=C1)Br)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suspension of sodium hydride (32.87 g) in dimethyl sulfoxide (600 ml) was added 2-propanethiol (41.73 ml) at ° C. under nitrogen atmosphere and stirred at room temperature for 1 hour. The reaction mixture was cooled with ice bath and added 4-bromo-2-fluorobenzoic acid (60 g). The reaction mixture was stirred at 70° C. for 1.5 hours and then cooled to room temperature. The mixture was poured into water (3 l) and washed with hexane (600 ml). The water layer was acidified with concentrated hydrochloric acid and then the resulting white solid was collected by filtration. The white solid was dried at 60° C. to give 4-bromo-2-(isopropylthio)benzoic acid (75.49 g).
Quantity
32.87 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
41.73 mL
Type
reactant
Reaction Step Two
Quantity
60 g
Type
reactant
Reaction Step Three
Name
Quantity
3 L
Type
reactant
Reaction Step Four

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